molecular formula C7H13ClN2O3S B13207621 2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride

2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride

Katalognummer: B13207621
Molekulargewicht: 240.71 g/mol
InChI-Schlüssel: UKRRCGZUIGVOTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a methyl group and an ethanesulfonyl chloride moiety, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride typically involves the reaction of 4-methylpiperazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

    Catalysts: Bases such as triethylamine or pyridine are often used to catalyze substitution reactions.

    Solvents: Dichloromethane, chloroform, and acetonitrile are commonly used solvents for these reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.

Wissenschaftliche Forschungsanwendungen

2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It serves as a building block in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methyl-piperazin-1-yl)-2-oxo-ethanesulfonyl chloride is unique due to its specific combination of a piperazine ring and a sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis

Eigenschaften

Molekularformel

C7H13ClN2O3S

Molekulargewicht

240.71 g/mol

IUPAC-Name

2-(4-methylpiperazin-1-yl)-2-oxoethanesulfonyl chloride

InChI

InChI=1S/C7H13ClN2O3S/c1-9-2-4-10(5-3-9)7(11)6-14(8,12)13/h2-6H2,1H3

InChI-Schlüssel

UKRRCGZUIGVOTH-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C(=O)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.